2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid
Overview
Description
2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid is a complex organic compound that belongs to the indole family This compound is characterized by the presence of a chloro-substituted indole ring and a dimethylaminoethyl side chain, combined with oxalic acid
Mechanism of Action
Target of Action
ST 1936 oxalate is a selective, high-affinity agonist of the 5-HT6 receptor . The Ki values for human 5-HT6, 5-HT7, and 5-HT2B receptors are 13 nM, 168 nM, and 245 nM, respectively . It also displays moderate affinity for human and rat α2 adrenergic receptors with a Ki of 300 nM .
Mode of Action
ST 1936 oxalate interacts with its targets by fully activating cloned human 5-HT6 receptors . This interaction stimulates cAMP, Ca2+, ERK1/2, and Fyn kinase .
Biochemical Pathways
The activation of the 5-HT6 receptor by ST 1936 oxalate leads to an increase in Ca2+ concentration and phosphorylation of Fyn kinase . This, in turn, regulates the activation of ERK1/2, a downstream target of Fyn kinase . These biochemical pathways play a crucial role in various cellular processes, including cell growth, differentiation, and survival.
Result of Action
The activation of the 5-HT6 receptor by ST 1936 oxalate has been shown to increase dopamine and noradrenaline mediated signaling but decrease glutamatergic transmission . This can lead to various molecular and cellular effects, including changes in neurotransmitter release and neuronal excitability.
Biochemical Analysis
Biochemical Properties
ST 1936 oxalate interacts with 5-HT 6, 5-HT 7 and 5-HT 2B receptors . It also has a moderate affinity for human α2 adrenergic receptors .
Cellular Effects
The cellular effects of ST 1936 oxalate are primarily mediated through its interaction with 5-HT 6 receptors
Molecular Mechanism
ST 1936 oxalate acts as a selective agonist at 5-HT 6 receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine typically involves multiple steps. One common method starts with the chlorination of 2-methylindole to produce 5-chloro-2-methylindole. This intermediate is then reacted with N,N-dimethylethanamine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the indole ring can be substituted by nucleophiles under appropriate conditions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents like DMF or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted indole compounds.
Scientific Research Applications
2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methylindole: A precursor in the synthesis of the target compound.
N,N-dimethylethanamine: Another precursor used in the synthesis.
2-(5-chloro-1H-indol-3-yl)ethanamine: A structurally similar compound with different functional groups.
Uniqueness
2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine is unique due to the combination of its chloro-substituted indole ring and dimethylaminoethyl side chain. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2.C2H2O4/c1-9-11(6-7-16(2)3)12-8-10(14)4-5-13(12)15-9;3-1(4)2(5)6/h4-5,8,15H,6-7H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSPBPPTDFRVGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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